molecular formula C18H23N3OS B2401990 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2097917-10-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2401990
CAS RN: 2097917-10-5
M. Wt: 329.46
InChI Key: QNKZSZQEXVAXIW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound exhibits interesting chemical behavior in various reactions. For example, Ledenyova et al. (2018) explored the reaction mechanism of a similar pyrazolo compound, which involved an ANRORC rearrangement, highlighting the compound's potential in complex chemical synthesis and transformations (Ledenyova et al., 2018).

Anticancer Potential

  • Pyrazole derivatives, including those structurally related to the compound , have been studied for their potential as anticancer agents. Alam et al. (2016) designed and synthesized novel pyrazole derivatives and evaluated their cytotoxicity and inhibitory activity, suggesting a potential application in cancer treatment (Alam et al., 2016).

Antimicrobial Activity

  • Biradar et al. (2009) reported on the efficient synthesis of substituted pyrazoles and their antimicrobial activity. The synthesized compounds showed effectiveness against various bacterial and fungal strains, indicating the potential use of similar pyrazole-based compounds in antimicrobial treatments (Biradar et al., 2009).

Crystal Structure Analysis

  • The crystal structure of related pyrazole compounds has been determined, as demonstrated by Prabhuswamy et al. (2016). Understanding the crystal structure can be crucial for drug design and the development of materials based on such compounds (Prabhuswamy et al., 2016).

Antioxidant and Antitumor Activities

  • El‐Borai et al. (2013) explored the antioxidant and antitumor activities of pyrazolopyridine derivatives. These compounds exhibited significant activity, suggesting the potential of pyrazole derivatives in treating oxidative stress-related diseases and cancer (El‐Borai et al., 2013).

Synthesis of Novel Derivatives

  • Gad-Elkareem et al. (2011) worked on synthesizing new thio-substituted pyrazole derivatives, demonstrating the versatility of pyrazole compounds in creating a wide range of novel chemical entities, which can be significant in pharmaceutical research (Gad-Elkareem et al., 2011).

Heterocyclic Synthesis

  • Fadda et al. (2012) used a pyrazole-based intermediate for the synthesis of various heterocyclic compounds, highlighting the role of such compounds in the diverse field of heterocyclic chemistry (Fadda et al., 2012).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-13-11-14(2)21(20-13)16(17-9-6-10-23-17)12-19-18(22)15-7-4-3-5-8-15/h3-4,6,9-11,15-16H,5,7-8,12H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKZSZQEXVAXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CCC=CC2)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

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